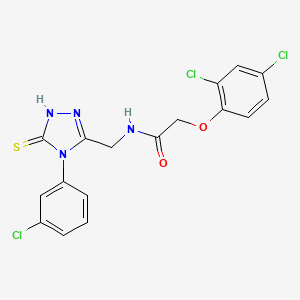
N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide" is a complex organic molecule that may have potential applications as a pesticide. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds that can help us understand the potential characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of chlorophenol derivatives with various acetamide or uracil derivatives. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate using tetrahydrofuran (THF) as the solvent . The reaction conditions, such as temperature and time, were optimized to achieve a 75% yield. This suggests that a similar approach could be used for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by X-ray diffraction, NMR, and IR spectroscopy. For instance, the structure of 2,2-Dichloro-N-(3,4-dichlorophenyl)acetamide was determined by X-ray analysis, revealing the conformation of the N-H bond and the intermolecular hydrogen bonding patterns . Similarly, the molecular structure of the target compound could be elucidated using these techniques to understand its conformation and bonding characteristics.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from their interactions with other molecules. For example, in the crystal structure of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, molecules are linked via C-H⋯O intermolecular interactions, forming chains along the b axis . This indicates that the compound may also engage in specific intermolecular interactions, which could influence its chemical reactivity and potential as a pesticide.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, can be affected by their molecular structure and intermolecular interactions. The conformational analysis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide, for example, showed that the internal rotation of the thietanyl group influences its behavior in different solvents . This suggests that the physical and chemical properties of the compound would need to be studied in various environments to fully understand its potential applications and limitations.
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Molecular Docking Studies
Research on N-aryl derivatives of 1,2,4-triazole compounds, which share a core structure similar to N-((4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-(2,4-dichlorophenoxy)acetamide, has shown promising results in enzyme inhibition. These compounds have been evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurological disorders such as Alzheimer's disease. The studies revealed moderate to good inhibitory activities, highlighting the potential therapeutic applications of these compounds in treating neurodegenerative diseases. Molecular docking studies further rationalized the binding site interactions, offering insights into the structural basis for the enzyme inhibition observed (Riaz et al., 2020).
Anticancer Activity
Another area of application for compounds structurally related to this compound is in the development of anticancer agents. Studies on thiazole derivatives have shown selectivity and potency in inhibiting the growth of cancer cells, such as A549 human lung adenocarcinoma cells. This research highlights the potential of these compounds in the design of new anticancer therapies, offering a promising avenue for the development of more effective treatment options for various types of cancer (Evren et al., 2019).
α-Glucosidase Inhibition
Compounds related to this compound have also been investigated for their potential in treating diabetes through α-glucosidase inhibition. A series of N‐aryl/aralkyl derivatives demonstrated promising inhibitory potential, suggesting these compounds could be explored further as potential antidiabetic drugs. The ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, indicates these compounds could help in the management of postprandial blood glucose levels, a key aspect of diabetes treatment (Iftikhar et al., 2019).
Antioxidant and Antitumor Activities
Further research into the derivatives of 1,2,4-triazole and related compounds has uncovered their potential in exhibiting significant antioxidant and antitumor activities. These findings suggest that such compounds could be valuable in the development of new treatments for oxidative stress-related diseases and various cancers. The exploration of these activities highlights the broad therapeutic potential of these chemical structures (El-Moneim et al., 2011).
Propiedades
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl3N4O2S/c18-10-2-1-3-12(6-10)24-15(22-23-17(24)27)8-21-16(25)9-26-14-5-4-11(19)7-13(14)20/h1-7H,8-9H2,(H,21,25)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLVTFMQZLYEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=NNC2=S)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B3006916.png)
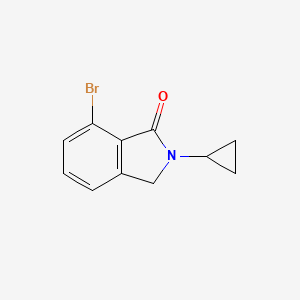
![2-[(3-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B3006918.png)
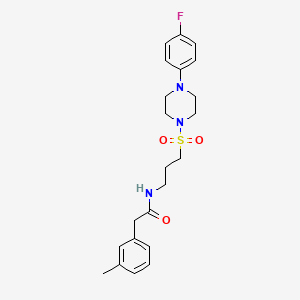
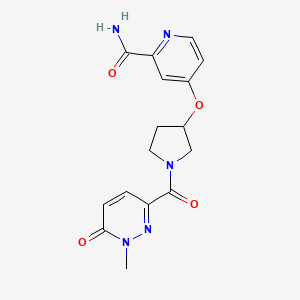


![1-(Indolin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B3006929.png)
![3-[[1-[4-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3006930.png)
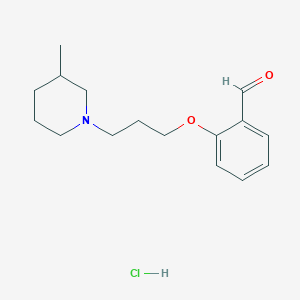

![2-[(4-Fluoro-2-propan-2-yloxyphenoxy)methyl]oxirane](/img/structure/B3006935.png)

